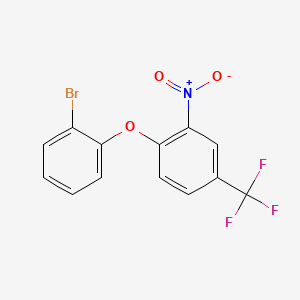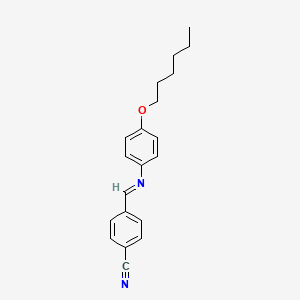
1-(2-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene
Descripción general
Descripción
The compound is a brominated and nitro-substituted derivative of benzene, with a trifluoromethyl group attached . It’s likely to be a solid at room temperature, given its structural similarity to other aromatic compounds.
Molecular Structure Analysis
The compound has a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds . The bromo, nitro, and trifluoromethyl groups are likely to be attached to different carbon atoms on the ring.Physical And Chemical Properties Analysis
Based on its structure, the compound is likely to have a relatively high molecular weight . It’s likely to be non-polar due to the benzene ring, and may therefore be insoluble in water but soluble in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
- Synthesis of Novel Fluorine-containing Compounds : The compound 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, related to the chemical , has been synthesized and used in the development of novel fluorine-containing polyetherimide materials. These materials were characterized using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) technologies (Yu Xin-hai, 2010).
Chemical Synthesis and Reactivity Studies
Organomercury Compound Synthesis : Research involving the synthesis of organomercury compounds has utilized related nitrobenzene derivatives. These studies contribute to the understanding of chemical structures and reactions involving mercury compounds (G. Deacon, J. O'connor, G. N. Stretton, 1986).
Development of Transparent Polyimide Films : In a study, a derivative of the subject compound was synthesized and reduced to form a diamine, which was then used to create transparent polyimide films, showcasing its utility in material sciences (Fu Ju-sun, 2010).
X-ray Crystal Structures Studies : X-ray crystallography has been utilized to analyze the structures of compounds related to 1-(2-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene, aiding in the understanding of molecular conformations and chemical properties (R. Gopal, W. Chandler, B. E. Robertson, 1980).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF3NO3/c14-9-3-1-2-4-11(9)21-12-6-5-8(13(15,16)17)7-10(12)18(19)20/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJCOJYNRIVQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
CAS RN |
2069-14-9 | |
| Record name | 2-BROMOPHENYL 2-NITRO-4-(TRIFLUOROMETHYL)PHENYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[1H-Indol-3-YL-acetyl]valine acid](/img/structure/B1583827.png)


![1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene](/img/structure/B1583832.png)

